molecular formula C15H21NO3 B11856835 tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11856835
M. Wt: 263.33 g/mol
InChI Key: SRPZFBDHHIGSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves several steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through a nucleophilic substitution reaction using a methoxide ion.

    tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 5-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-6-7-11-12(16)8-5-9-13(11)18-4/h5,8-9H,6-7,10H2,1-4H3

InChI Key

SRPZFBDHHIGSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.